2-(Furan-2-yl)-1H-imidazol-4-amine
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Overview
Description
2-(Furan-2-yl)-1H-imidazol-4-amine is a heterocyclic compound that features both furan and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The furan ring, characterized by a five-membered aromatic structure containing one oxygen atom, is known for its reactivity and versatility in chemical synthesis. The imidazole ring, another five-membered ring containing two nitrogen atoms, is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-1H-imidazol-4-amine typically involves the formation of the imidazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-furylamine with glyoxal and ammonium acetate can yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are critical to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)-1H-imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the furan and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for bromination reactions.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines and related reduced forms.
Substitution: Halogenated furans and imidazoles.
Scientific Research Applications
2-(Furan-2-yl)-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The furan ring’s reactivity allows it to form covalent bonds with biological macromolecules, potentially disrupting their function. These interactions can lead to the inhibition of key enzymes or the modulation of signaling pathways involved in disease processes .
Comparison with Similar Compounds
2-Furylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
Furan-2-yl (phenyl)methanone: Features a furan ring attached to a phenyl group via a methanone linkage.
Substituted-Arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol: A complex heterocyclic compound with a furan ring
Uniqueness: 2-(Furan-2-yl)-1H-imidazol-4-amine is unique due to the combination of the furan and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and application.
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-imidazol-5-amine |
InChI |
InChI=1S/C7H7N3O/c8-6-4-9-7(10-6)5-2-1-3-11-5/h1-4H,8H2,(H,9,10) |
InChI Key |
OJWOZWVLKORUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(N2)N |
Origin of Product |
United States |
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